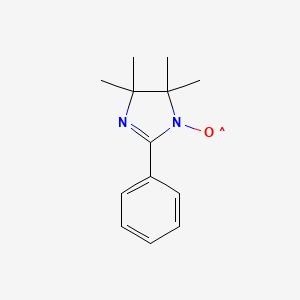
2-Phenyl 4,4,5,5-tetramethylimidazoline-1-oxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl is a stable nitroxide radical known for its applications in various scientific fields. It is commonly used as a nitric oxide (NO) scavenger and has significant inhibitory activity against NO biological actions . This compound is also utilized in antioxidant assays and as a redox mediator in batteries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracetic acid as the oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidizing agents and solvents but utilizes larger reactors and more stringent control of reaction parameters to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl undergoes several types of chemical reactions, including:
Oxidation: Reacts with nitric oxide to yield imino nitroxides and nitrogen dioxide.
Reduction: Can be reduced back to its parent imidazoline compound under specific conditions.
Substitution: Participates in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Imino nitroxides and nitrogen dioxide.
Reduction: The parent imidazoline compound.
Substitution: Various substituted imidazoline derivatives.
科学的研究の応用
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl involves its ability to scavenge nitric oxide. It reacts with nitric oxide to form imino nitroxides and nitrogen dioxide, thereby reducing the availability of nitric oxide in biological systems . This scavenging activity is significant because nitric oxide plays a role in various physiological and pathological processes.
類似化合物との比較
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl is unique due to its stability as a nitroxide radical and its specific reactivity with nitric oxide. Similar compounds include:
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Another stable nitroxide radical used in oxidation reactions and as a spin label in electron spin resonance spectroscopy.
Carboxy-PTIO (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide): A derivative of PTIO with similar nitric oxide scavenging properties.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
特性
CAS番号 |
26731-64-6 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
1-hydroxy-4,4,5,5-tetramethyl-2-phenylimidazole |
InChI |
InChI=1S/C13H18N2O/c1-12(2)13(3,4)15(16)11(14-12)10-8-6-5-7-9-10/h5-9,16H,1-4H3 |
InChIキー |
ZIMVUBZVBDQGEU-UHFFFAOYSA-N |
SMILES |
CC1(C(N(C(=N1)C2=CC=CC=C2)[O])(C)C)C |
正規SMILES |
CC1(C(N(C(=N1)C2=CC=CC=C2)O)(C)C)C |
Key on ui other cas no. |
26731-64-6 |
同義語 |
1-PTI 2-phenyl 4,4,5,5-tetramethylimidazoline-1-oxyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















